Home > Products > Screening Compounds P88077 > 1-[(4-Bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole
1-[(4-Bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole - 1551876-08-4

1-[(4-Bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole

Catalog Number: EVT-1671640
CAS Number: 1551876-08-4
Molecular Formula: C14H15BrN2
Molecular Weight: 291.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-[(4-Bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole is a compound belonging to the class of tetrahydrobenzimidazole derivatives. These compounds are characterized by their unique bicyclic structure, which incorporates a benzimidazole ring fused with a tetrahydro moiety. The presence of a bromophenyl group enhances its potential for various chemical interactions and biological activities.

Source

This compound is synthesized through various methods documented in patents and scientific literature. It has been studied for its potential applications in medicinal chemistry, particularly in relation to anti-viral and anti-inflammatory activities .

Classification

1-[(4-Bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole can be classified as:

  • Chemical Class: Benzimidazole derivatives
  • Functional Group: Tetrahydro derivatives
  • Substituents: Bromophenyl group
Synthesis Analysis

Methods

The synthesis of 1-[(4-Bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole typically involves the following methods:

  1. Condensation Reactions: The formation of the benzimidazole ring often occurs through condensation reactions between an appropriate amine and a carboxylic acid derivative.
  2. Reduction Processes: The tetrahydro component can be introduced via reduction techniques that convert aromatic precursors into saturated structures.

Technical Details

Specific synthetic pathways may include:

  • The reaction of 4-bromobenzylamine with suitable carbonyl compounds under acidic or basic conditions to form the desired tetrahydrobenzimidazole structure.
  • Utilization of catalysts or specific reagents (e.g., reducing agents) to facilitate the formation of the tetrahydro moiety.
Molecular Structure Analysis

Data

  • Molecular Formula: C13H14BrN3
  • Molecular Weight: Approximately 292.18 g/mol
  • Structural Features: The compound exhibits a bicyclic structure with a five-membered nitrogen-containing ring and a saturated six-membered ring.
Chemical Reactions Analysis

Reactions

1-[(4-Bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole participates in various chemical reactions typical of benzimidazole derivatives:

  1. Electrophilic Substitution: The bromine atom on the phenyl ring can undergo electrophilic substitution reactions.
  2. Nucleophilic Attacks: The nitrogen atoms in the benzimidazole ring can act as nucleophiles in reactions with electrophiles.

Technical Details

The reactivity of this compound can be influenced by the presence of substituents on the phenyl group and the nitrogen atoms within the ring structure. For example, bromine enhances electrophilicity, making it more reactive towards nucleophiles.

Mechanism of Action

Process

The mechanism of action for 1-[(4-Bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole is primarily linked to its biological activity:

  1. Inhibition of Viral Replication: Studies have shown that certain tetrahydrobenzimidazole derivatives exhibit anti-HIV activity by inhibiting viral replication through interference with viral enzymes.
  2. Modulation of Inflammatory Pathways: This compound may also modulate tumor necrosis factor-alpha signaling pathways, providing therapeutic benefits in inflammatory conditions .

Data

Research indicates that modifications to the molecular structure can significantly impact biological efficacy, suggesting a structure-activity relationship that is crucial for drug development.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and methanol; limited solubility in water.

Chemical Properties

Applications

Scientific Uses

1-[(4-Bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole has potential applications in several fields:

  • Medicinal Chemistry: Investigated for its antiviral properties and potential use in treating diseases such as HIV/AIDS.
  • Pharmaceutical Development: Explored as a candidate for developing new anti-inflammatory drugs targeting TNF-alpha pathways .
  • Biochemical Research: Used in studies related to enzyme inhibition and receptor modulation.
Introduction to 1-[(4-Bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole in Contemporary Medicinal Chemistry

Historical Development and Emergence in Heterocyclic Compound Research

The development of 1-[(4-bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole represents a strategic evolution in heterocyclic chemistry aimed at optimizing the pharmacological potential of benzimidazole scaffolds. Early benzimidazole research focused primarily on planar, aromatic systems like benzimidazole itself, valued for their nucleic acid-mimetic properties and antimicrobial activities [3]. The critical transition toward partially saturated variants emerged from efforts to modulate electron distribution, conformational flexibility, and bioavailability. Specifically, hydrogenation of the fused benzene ring in 4,5,6,7-tetrahydrobenzimidazole reduces overall molecular planarity, enhancing solubility and altering intermolecular interactions with biological targets compared to fully aromatic congeners [4].

The incorporation of the 4-bromobenzyl substituent at N-1 was a deliberate structural optimization driven by structure-activity relationship (SAR) studies. Research on simpler 1-benzylbenzimidazoles demonstrated that electron-withdrawing substituents (e.g., bromine) at the para-position of the benzyl ring significantly enhanced interactions with hydrophobic enzyme pockets and improved metabolic stability [3] [5]. This modification, combined with the tetrahydrobenzimidazole core, culminated in the design of 1-[(4-bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole as a distinct chemical entity with tailored properties for targeting allosteric sites and nucleotide-binding domains .

Table 1: Structural Evolution Leading to 1-[(4-Bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole

Precursor CompoundKey Structural FeaturesLimitations Addressed by Target Compound
BenzimidazoleFully aromatic, unsubstitutedPoor solubility, high planarity, metabolic lability
4,5,6,7-Tetrahydro-1H-benzimidazoleSaturated cyclohexene-fused ring, no N-substituentLack of target specificity, moderate potency
1-(Phenylmethyl)benzimidazoleN1-benzyl substitution on aromatic coreReduced electron-withdrawing capacity on benzyl
1-[(4-Bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazoleSaturated core + 4-bromobenzyl at N1Enhanced solubility, target affinity, and stability

Synthetic access to this compound relies on modern heterocyclic methodologies. A pivotal route involves the condensation of 4-bromobenzylamine with 4,5,6,7-tetrahydro-1H-benzimidazole precursors under dehydrating conditions [4]. Alternatively, transition metal-catalyzed coupling strategies, such as palladium-mediated N-arylation, have been employed to introduce the 4-bromobenzyl moiety efficiently [4]. These synthetic advances facilitated the exploration of this chemical space and enabled rigorous biological evaluation.

Role of Benzimidazole Scaffolds in Bioactive Molecule Design

Benzimidazole derivatives, including 1-[(4-bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole, occupy a privileged position in medicinal chemistry due to their exceptional versatility as isosteres of purine nucleotides. This mimicry allows them to engage competitively with adenine/guanine-binding sites in enzymes and receptors, disrupting essential biological processes in pathogens or diseased cells [3] [5]. The scaffold's success is evident in diverse therapeutic agents, ranging from antiparasitics (albendazole) to antivirals and anticancer drugs (abemaciclib) [5].

The tetrahydrobenzimidazole core introduces distinct advantages over fully aromatic systems:

  • Conformational Flexibility: Partial saturation reduces ring planarity, enabling adaptation to allosteric protein pockets with stringent geometric requirements, such as HBV core protein (Cp) allosteric sites .
  • Improved Physicochemical Profile: The saturated ring enhances aqueous solubility and reduces crystal lattice energy, improving formulation potential and oral bioavailability [4].
  • Modulated Electronic Properties: Altered electron density at N3 influences hydrogen-bonding capacity and metal ion coordination, crucial for targeting metalloenzymes [3].

The 4-bromobenzyl substituent amplifies these effects through:

  • Hydrophobic Anchoring: The bromine atom provides a strong halogen-bonding motif, enhancing affinity for hydrophobic crevices (e.g., in kinase ATP pockets or viral core proteins) [5].
  • Metabolic Stabilization: The electron-withdrawing bromine mitigates oxidative metabolism on the benzyl ring, extending plasma half-life [3].
  • Steric Guidance: The para-substitution pattern directs the pendant phenyl ring into optimal orientations for π-stacking or van der Waals contacts [5].

Table 2: Key Research Milestones for Benzimidazole-Based Therapeutics

Research MilestoneCompound ClassBiological SignificanceReference
Discovery of HBV Core Protein Allosteric Modulators (CpAMs)4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazinesPotent inhibition of nucleos(t)ide-resistant HBV variants
Benzimidazole-Acridine ConjugatesHybrid MoleculesHigh cytotoxicity against leukemic (K562) & hepatoma (HepG2) [5]
Schiff Base BenzimidazolesMetal-Chelating AgentsSelective antiproliferative activity against cervical cancer [5]
Design of 4,5,6,7-TetrahydrobenzimidazolesSaturated Fused SystemsOptimized solubility and target adaptation for CpAMs & kinases [3] [4]

Current research explores 1-[(4-bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole as a precursor or pharmacophore for:

  • Antiviral Agents: Targeting HBV core protein dimerization and nucleocapsid assembly via allosteric disruption .
  • Kinase Inhibitors: Exploiting the bromobenzyl group for ATP-competitive binding in oncogenic kinases (e.g., Bcr-Abl, CDKs) [5].
  • Antiproliferative Hybrids: Conjugation with acridine, quinone, or metal-chelating motifs to enhance DNA intercalation or topoisomerase inhibition [5].

Table 3: Synthetic Strategies for Key Precursors

PrecursorSynthetic ApproachKey Reagents/ConditionsRole in Target Synthesis
4,5,6,7-Tetrahydro-1H-benzimidazoleCyclocondensation of cyclohexane-1,2-dione with ammoniaNH₄OAc, reflux or microwave irradiationProvides core saturated heterocycle
4-Bromobenzyl bromideBromination of 4-bromotolueneN-Bromosuccinimide (NBS), benzoyl peroxideElectrophile for N-alkylation
1-(4-Bromobenzyl)-4,5,6,7-tetrahydro-1H-benzimidazoleN-AlkylationK₂CO₃, DMF, 80°C or phase-transfer catalysisDirect precursor to target compound

Properties

CAS Number

1551876-08-4

Product Name

1-[(4-Bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole

IUPAC Name

1-[(4-bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole

Molecular Formula

C14H15BrN2

Molecular Weight

291.19 g/mol

InChI

InChI=1S/C14H15BrN2/c15-12-7-5-11(6-8-12)9-17-10-16-13-3-1-2-4-14(13)17/h5-8,10H,1-4,9H2

InChI Key

CWUVSOQUUJWXGJ-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)N=CN2CC3=CC=C(C=C3)Br

Canonical SMILES

C1CCC2=C(C1)N=CN2CC3=CC=C(C=C3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.